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Introduction
Eudragit S100 is an anionic copolymer of methacrylic acid and methyl methacrylate, with a ratio

of free carboxyl groups to ester groups of approximately 1:2.[1] This polymer is a key excipient

in pharmaceutical sciences, primarily utilized for enteric coatings of solid dosage forms to

achieve colon-specific drug delivery.[2] Its mechanism of action is based on pH-dependent

solubility; it remains intact in the acidic environment of the stomach and the upper small

intestine but dissolves at a pH of 7.0 or higher, a condition characteristic of the lower small

intestine and the colon.[2][3] This property allows for the targeted release of active

pharmaceutical ingredients (APIs) directly to the colon, which is advantageous for treating local

colonic diseases such as inflammatory bowel disease (IBD), Crohn's disease, and colorectal

cancer, or for systemic delivery of drugs that are degraded in the upper gastrointestinal tract.[1]

[4]

These application notes provide a comprehensive overview and detailed protocols for utilizing

Eudragit S100 in the formulation of colon-targeted drug delivery systems.

Mechanism of Action: pH-Dependent Drug Release
The targeted drug delivery to the colon using Eudragit S100 is governed by the physiological

pH gradient of the human gastrointestinal tract. The polymer's carboxylic acid groups remain

protonated and insoluble at low pH. As the dosage form transits to the higher pH environment
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of the distal ileum and colon, these groups ionize, leading to polymer swelling and dissolution,

which subsequently releases the encapsulated drug.
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Figure 1: pH-dependent drug release mechanism of Eudragit S100.

Formulation Approaches
Eudragit S100 can be applied to various dosage forms, including tablets, capsules,

microparticles, and nanoparticles, to confer colon-specific release properties.

Table 1: Overview of Eudragit S100 Formulation
Strategies
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Dosage Form Core Formulation Coating Technique
Key
Considerations

Tablets
Wet or dry granulated

drug with excipients.

Pan coating, Dip

immersion.[5]

Core tablet hardness

and friability must

withstand the coating

process.

Capsules
Drug-filled hard

gelatin capsules.
Pan coating.[4]

The capsule shell

must be compatible

with the coating

solution.

Microparticles/

Microspheres

Drug dispersed in a

polymer matrix (e.g.,

PLGA, Chitosan).[6]

Spray drying, Solvent

evaporation.

Particle size and

morphology influence

coating uniformity and

release profile.

Nanoparticles

Drug encapsulated

within a polymeric

core (e.g., PLGA,

Pectin).[1][7]

Nano-spray drying,

Emulsion solvent

evaporation.[4]

High surface area

requires careful

optimization of coating

parameters to prevent

agglomeration.

Experimental Protocols
Protocol 1: Formulation of Eudragit S100 Coated Matrix
Tablets
This protocol is based on the formulation of naproxen matrix tablets for colon-targeted delivery.

[8][5][9]

1. Materials:

Naproxen (API)

Eudragit RLPO/RSPO (Matrix-forming polymers)

PVP K-30 (Binder)
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Ethanol (Solvent for binder)

Eudragit S100 (Enteric coating polymer)

Triethyl citrate (Plasticizer)

Talc (Glidant)

Isopropyl alcohol (Solvent for coating)

Acetone (Solvent for coating)

2. Core Tablet Preparation (Wet Granulation):

Dry blend the API (Naproxen) with the matrix-forming polymers (Eudragit RLPO/RSPO).

Prepare a 5% w/v solution of PVP K-30 in ethanol.

Granulate the powder blend from step 1 with the binder solution.

Dry the granules at 40-50°C until the desired moisture content is achieved.

Sieve the dried granules to obtain a uniform size.

Lubricate the granules with talc and magnesium stearate.

Compress the lubricated granules into tablets using a tablet press.

3. Eudragit S100 Coating Solution Preparation (2% w/v):

Dissolve Eudragit S100 in a mixture of isopropyl alcohol and acetone (typically a 60:40 ratio).

Add triethyl citrate (as a plasticizer, typically 10-20% w/w of the polymer) to the solution and

stir until fully dissolved.

Disperse talc (as a glidant) in the solution.

4. Tablet Coating Process (Pan Coating):
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Pre-heat the tablet bed in the coating pan to 35-40°C.

Spray the coating solution onto the rotating tablet bed at a controlled rate.

Ensure continuous drying with warm air to facilitate solvent evaporation.

Continue the process until the desired weight gain (coating thickness) is achieved. A 2% w/v

coating concentration has been shown to provide sustained release for up to 24 hours.[8][10]

Cure the coated tablets at 40°C for a specified period to ensure film formation.
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Figure 2: Workflow for preparing Eudragit S100 coated tablets.

Protocol 2: In Vitro Drug Release Testing
This protocol simulates the transit of the dosage form through the gastrointestinal tract to

evaluate its colon-specific release characteristics.[8][9][10]

1. Materials and Equipment:

USP Dissolution Apparatus (Type I or II)

0.1 N HCl (pH 1.2) for simulated gastric fluid (SGF)
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Phosphate buffer (pH 6.8) for simulated intestinal fluid (SIF)

Phosphate buffer (pH 7.4) for simulated colonic fluid (SCF)

UV-Vis Spectrophotometer or HPLC for drug quantification

2. Dissolution Procedure:

Place the Eudragit S100 coated dosage form in the dissolution vessel containing 900 mL of

0.1 N HCl (pH 1.2).

Maintain the temperature at 37 ± 0.5°C and the paddle/basket speed at a specified rate (e.g.,

100 rpm).

After 2 hours, withdraw a sample for analysis and transfer the dosage form to a vessel

containing 900 mL of phosphate buffer (pH 6.8).

Continue the dissolution for a specified period (e.g., 3 hours), withdrawing samples at

predetermined intervals.

Finally, transfer the dosage form to a vessel containing 900 mL of phosphate buffer (pH 7.4)

and continue the dissolution for up to 24 hours, sampling at regular intervals.

Analyze the withdrawn samples for drug content using a validated analytical method.

3. Data Analysis:

Calculate the cumulative percentage of drug released at each time point.

Plot the cumulative percentage of drug released versus time. An ideal colon-specific delivery

system will show minimal drug release in pH 1.2 and 6.8 media, with a significant increase in

drug release at pH 7.4.

Table 2: Representative In Vitro Drug Release Data for
Eudragit S100 Coated Formulations
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Formulation
pH 1.2 (2
hours)

pH 6.8 (next 3
hours)

pH 7.4 (up to
24 hours)

Reference

Naproxen

Tablets (2% w/v

Eudragit S100

coat)

< 5% < 15% > 90% at 24h [8][10]

Etoricoxib

Nanoparticles in

Coated Capsules

~10%
~29% (at 4h

total)
~65% at 12h [4]

Prednisolone

Microsponges in

Coated Tablets

Minimal Gradual
Biphasic release

up to 24h
[11]

5-FU Pectin

Nanoparticles

(Eudragit S100

coated)

< 10% < 20% > 70% at 24h [1]

Advanced Formulations: Combination with Other
Polymers
To address the issue of inter-individual variability in gastrointestinal pH, Eudragit S100 is often

used in combination with other polymers, such as Eudragit L100 (dissolves at pH > 6.0) or

Eudragit L30D-55 (dissolves at pH > 5.5).[3][7][12] This combination allows for a more finely

tuned drug release profile that is less dependent on a strict pH threshold of 7.0.[3] For instance,

blending Eudragit S100 with Eudragit L100 can ensure drug release even if the colonic pH

does not consistently exceed 7.0.[3]
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Figure 3: Logic for combining Eudragit polymers for tunable release.

Conclusion
Eudragit S100 is a versatile and effective polymer for developing colon-specific drug delivery

systems. Its pH-dependent solubility provides a reliable mechanism for targeting the lower

gastrointestinal tract. By carefully selecting the dosage form, coating parameters, and

potentially combining it with other polymers, researchers can design robust formulations that

protect the drug in the upper GI tract and ensure its release at the intended site of action. The

protocols and data presented here serve as a foundational guide for the development and

evaluation of Eudragit S100-based colon-targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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